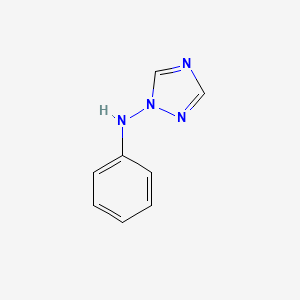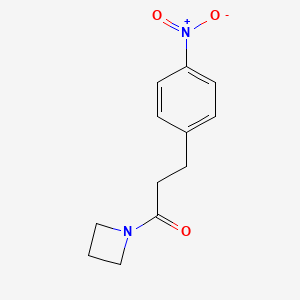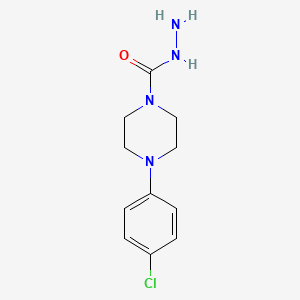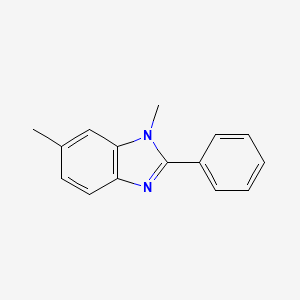
N-phenyl-1,2,4-triazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1,2,4-triazol-1-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,4-triazol-1-amine typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-1,2,4-triazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenyl-1,2,4-triazol-3-one.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
Oxidation: N-phenyl-1,2,4-triazol-3-one
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
N-phenyl-1,2,4-triazol-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-phenyl-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects such as antiviral or anticancer activity . The compound’s ability to form hydrogen bonds and interact with various biological receptors is crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related heterocyclic compound with four nitrogen atoms in the ring, used in pharmaceuticals and explosives.
Uniqueness
N-phenyl-1,2,4-triazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
N-phenyl-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C8H8N4/c1-2-4-8(5-3-1)11-12-7-9-6-10-12/h1-7,11H |
Clé InChI |
JGNUEHAWRGWWMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)



![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)

![3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one](/img/structure/B13873819.png)


![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
